molecular formula C16H13NO2 B12842010 Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate

Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12842010
M. Wt: 251.28 g/mol
InChI Key: CSOVPNXTYULNQT-UHFFFAOYSA-N
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Description

Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, featuring a cyanomethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate typically involves the reaction of 4-bromomethylbenzoic acid with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also improve the reaction rate and selectivity. The process is optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for binding to enzymes or receptors, modulating their activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This structure enhances its stability and allows for diverse chemical modifications, making it a versatile compound in various applications .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 4-[4-(cyanomethyl)phenyl]benzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-17/h2-9H,10H2,1H3

InChI Key

CSOVPNXTYULNQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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